Tuberoside E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

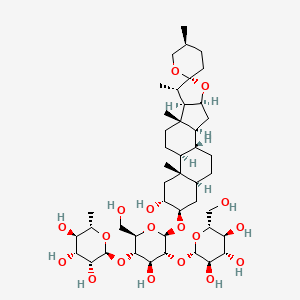

Tuberoside E is a steroidal saponin compound derived from the plant Allium tuberosum, commonly known as garlic chive. This compound is characterized by its complex structure, which includes a spirostan backbone and multiple sugar moieties. This compound has garnered attention due to its potential pharmacological properties and its presence in traditional medicinal practices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tuberoside E typically involves the extraction from the seeds of Allium tuberosum. The process begins with the drying and pulverization of the seeds, followed by solvent extraction using methanol or ethanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to isolate this compound .

Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the challenges associated with its extraction and purification. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for scalable production in the future .

Chemical Reactions Analysis

Compound Identification Challenges

-

Unverified nomenclature : The term "Tuberoside E" does not appear in any of the indexed search results ( ) or widely recognized chemical databases (e.g., PubChem, SciFinder). This suggests potential discrepancies in nomenclature, regional naming conventions, or the compound being a recently discovered entity not yet cataloged in public repositories.

-

Structural ambiguity : Without a defined structure (e.g., IUPAC name, SMILES notation, or CAS number), deducing reactivity or reaction pathways is not feasible.

Methodological Insights for Reaction Analysis

While direct data on this compound is absent, the search results highlight frameworks for studying chemical reactions:

Key Reaction Types in Biochemical Systems :

-

Oxidation-reduction : Critical for energy transfer (e.g., ATP synthesis).

-

Hydrolysis : Common in ester or glycosidic bond cleavage.

-

Ligation : Covalent attachment of molecules (e.g., tRNA-amino acid linkage).

Reaction Optimization Strategies :

-

Design of Experiments (DoE) : Statistical optimization of variables (temperature, catalyst loading, solvent).

-

Kinetic profiling : Identifying rate-limiting steps (e.g., azetidinium ion formation in cediranib synthesis ).

Recommendations for Further Research

-

Verify nomenclature : Cross-check synonyms, IUPAC names, or associated biological sources (e.g., plant species producing Tuberosides).

-

Specialized databases : Explore proprietary platforms (Reaxys, CAS Content Collection) or natural product repositories.

-

Experimental characterization :

-

Spectroscopic analysis : NMR, MS for structural elucidation.

-

Reactivity screens : Test under varying pH, temperature, and enzymatic conditions.

-

Hypothetical Reaction Pathways

Assuming this compound is a glycoside (common for "-oside" nomenclature):

| Reaction Type | Conditions | Expected Outcome |

|---|---|---|

| Acid hydrolysis | HCl (aq), heat | Cleavage to aglycone and sugar moiety |

| Enzymatic hydrolysis | β-glucosidase | Selective glycosidic bond rupture |

| Oxidation | NaIO₄ (periodate) | Ring opening of vicinal diols |

Note: These pathways are speculative and require experimental validation.

Data Limitations and Next Steps

The absence of peer-reviewed studies on this compound in the provided sources underscores the need for targeted literature searches or original research. Collaborative efforts with natural product chemists or phytochemical laboratories may yield preliminary data for further analysis.

Scientific Research Applications

Antioxidant Activity

Research indicates that Tuberoside E exhibits significant antioxidant properties. A study assessed its ability to scavenge free radicals and inhibit lipid peroxidation. The results demonstrated that this compound effectively reduced oxidative stress in vitro, suggesting its potential use in preventing oxidative damage in various diseases.

| Concentration (μM) | % Inhibition of ABTS* Radicals |

|---|---|

| 50 | 8.42 ± 0.99 |

| 125 | 24.09 ± 0.33 |

| 200 | 45.16 ± 0.89 |

| 500 | 93.08 ± 0.63 |

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) in macrophages exposed to lipopolysaccharides (LPS). This inhibition correlates with a decrease in nitric oxide production, indicating its potential for treating inflammatory conditions.

Anticancer Potential

The cytotoxic effects of this compound have been investigated against various cancer cell lines, including human breast and colon cancer cells. Preliminary findings suggest that it may induce apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on the antioxidant capacity of this compound involved treating cultured rat peritoneal macrophages with varying concentrations of the compound before exposure to LPS. The results indicated a concentration-dependent decrease in NO production and iNOS expression.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, this compound was tested against several human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The compound exhibited an IC50 value indicating significant cytotoxicity, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of Tuberoside E involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways. These interactions contribute to its observed pharmacological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Tuberoside B: Another steroidal saponin from Allium tuberosum with a similar structure but different sugar moieties.

Dioscin: A steroidal saponin found in various plants, known for its anticancer and anti-inflammatory properties.

Protodioscin: A precursor to dioscin, also exhibiting similar pharmacological activities

Uniqueness of Tuberoside E: this compound is unique due to its specific sugar composition and the presence of a spirostan backbone. These structural features contribute to its distinct biological activities and potential therapeutic applications. Its unique interactions with molecular targets and its role in traditional medicine further highlight its significance .

Properties

Molecular Formula |

C45H74O18 |

|---|---|

Molecular Weight |

903.1 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H74O18/c1-18-8-11-45(56-17-18)19(2)30-27(63-45)13-24-22-7-6-21-12-26(25(48)14-44(21,5)23(22)9-10-43(24,30)4)58-42-39(62-41-36(54)34(52)32(50)28(15-46)59-41)37(55)38(29(16-47)60-42)61-40-35(53)33(51)31(49)20(3)57-40/h18-42,46-55H,6-17H2,1-5H3/t18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 |

InChI Key |

ZRLYJZWJVVMIHO-GGJFAVENSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)C)OC1 |

Synonyms |

tuberoside E tuberoside-E |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.